molecular formula C18H12N2O2 B2894749 3-(4-Methoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one

3-(4-Methoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one

Numéro de catalogue: B2894749
Poids moléculaire: 288.3 g/mol
Clé InChI: HXQRIHGYIOARQJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(4-Methoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one (CID: 379338) is a chemical compound with the molecular formula C18H12N2O2, built on a tricyclic indeno[1,2-c]pyridazinone scaffold . This scaffold is of significant interest in medicinal chemistry and drug discovery, particularly for investigating cardiovascular diseases and central nervous system (CNS) targets. Compounds based on the indeno[1,2-c]pyridazinone core have been identified as potent, selective, and reversible inhibitors of monoamine oxidase B (MAO-B), a key enzyme target for neurodegenerative conditions . Furthermore, the pyridazinone pharmacophore is a well-established structural feature in numerous cardioactive agents, with some derivatives functioning as phosphodiesterase III (PDE-III) inhibitors, leading to positive inotropic (heart muscle contractility) and vasodilatory effects . The specific substitution pattern on this core structure, such as the 4-methoxyphenyl group at position 3, allows researchers to explore and modulate the compound's biological activity, affinity, and selectivity. This makes this compound a valuable chemical tool for biochemical profiling, mechanism of action studies, and structure-activity relationship (SAR) investigations in early-stage pharmacological research. This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Propriétés

IUPAC Name

3-(4-methoxyphenyl)indeno[1,2-c]pyridazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O2/c1-22-12-8-6-11(7-9-12)16-10-15-17(20-19-16)13-4-2-3-5-14(13)18(15)21/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQRIHGYIOARQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C3C4=CC=CC=C4C(=O)C3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

La synthèse du MMV666026 implique plusieurs étapes, chacune nécessitant des conditions de réaction et des réactifs spécifiques. La voie de synthèse commence généralement par la préparation de composés intermédiaires, qui sont ensuite soumis à diverses réactions chimiques pour former le produit final. Les méthodes de production industrielle peuvent impliquer une mise à l’échelle de ces réactions pour produire du MMV666026 en plus grandes quantités, en garantissant la cohérence et la pureté.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

MMV666026 a été étudié de manière approfondie pour ses applications potentielles dans la recherche scientifique. En chimie, il est utilisé comme réactif dans diverses réactions et comme composé modèle pour étudier les mécanismes réactionnels. En biologie, MMV666026 s’est avéré prometteur en tant qu’agent thérapeutique potentiel, des études explorant ses effets sur les processus cellulaires et les voies pathologiques. En médecine, il est étudié pour son potentiel à traiter diverses affections, notamment les maladies infectieuses et le cancer. De plus, MMV666026 a des applications industrielles, telles que le développement de nouveaux matériaux et procédés chimiques.

Applications De Recherche Scientifique

MMV666026 has been studied extensively for its potential applications in scientific research. In chemistry, it is used as a reagent in various reactions and as a model compound for studying reaction mechanisms. In biology, MMV666026 has shown promise as a potential therapeutic agent, with studies exploring its effects on cellular processes and disease pathways. In medicine, it is being investigated for its potential to treat various conditions, including infectious diseases and cancer. Additionally, MMV666026 has industrial applications, such as in the development of new materials and chemical processes.

Mécanisme D'action

Le mécanisme d’action du MMV666026 implique son interaction avec des cibles moléculaires et des voies spécifiques. Il exerce ses effets en se liant à ces cibles, qui peuvent inclure des enzymes, des récepteurs et d’autres protéines. Cette liaison peut moduler l’activité de ces cibles, entraînant des changements dans les processus cellulaires et les réponses physiologiques. Les voies spécifiques impliquées dépendent du contexte dans lequel le MMV666026 est utilisé, et la recherche en cours vise à élucider ces mécanismes plus en détail.

Comparaison Avec Des Composés Similaires

Structure-Activity Relationships (SAR)

  • Lipophilicity : QSAR models indicate a positive correlation between substituent lipophilicity (e.g., trifluoromethyl, benzyloxy) and MAO-B inhibition (q² = 0.74) .
  • Electronic Effects : Electron-donating groups (e.g., methoxy) at the 4-position of the phenyl ring enhance resonance stabilization, improving binding .
  • Steric Effects : Bulky groups at C8 (e.g., m-chlorobenzyloxy) optimize steric fit in the MAO-B active site, reducing MAO-A affinity .

Species-Dependent Activity

Human MAO-B exhibits distinct structural differences from rat MAO-B (e.g., substrate cavity size, residue conformation). 3-(4-Methoxyphenyl)-indenopyridazinone shows 10-fold higher potency against human MAO-B (Ki = 0.11 µM) compared to rat MAO-B, underscoring the need for human-specific enzyme studies in drug development .

Selectivity Against IDO and TDO

Molecular Docking Insights

Docking studies reveal that 3-(4-methoxyphenyl)-indenopyridazinone forms:

  • A hydrogen bond with Gln206.
  • π-π stacking with Tyr398 and Tyr435.
  • Hydrophobic interactions with Leu164 and Ile197. These interactions are absent in MAO-A, explaining isoform selectivity .

Activité Biologique

3-(4-Methoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one (CAS No. 147508-58-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C18_{18}H12_{12}N2_2O2_2
  • Molecular Weight : 288.3 g/mol
  • Boiling Point : 576.9 ± 45.0 °C (predicted)
  • Density : 1.307 ± 0.06 g/cm³ (predicted)

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

One notable study investigated the compound's ability to inhibit interleukin-1 beta (IL-1β) production. IL-1β is a pro-inflammatory cytokine implicated in various inflammatory diseases. The study found that certain derivatives of pyridazinone exhibited potent inhibitory effects on IL-1β production in HL-60 cells stimulated with lipopolysaccharide (LPS) . This suggests that this compound may possess similar anti-inflammatory properties.

Anticancer Potential

Research has indicated that compounds with similar structures can exhibit significant anticancer activity. For instance, molecular docking studies have shown that derivatives of this compound can interact effectively with cancer-related targets, potentially leading to apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound reveals important insights into how modifications to the chemical structure can influence biological activity. Compounds with additional methoxy groups or different aromatic substitutions have demonstrated enhanced potency against specific biological targets .

Case Studies and Research Findings

Several studies have contributed to our understanding of the biological activity of this compound:

Study ReferenceFocusKey Findings
Anti-inflammatoryInhibition of IL-1β production in HL-60 cells.
AnticancerPotential interactions with cancer targets through molecular docking studies.
Chemical propertiesDetailed characterization of the compound's physical and chemical properties.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-Methoxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one?

  • Methodology : The compound is typically synthesized via multi-step protocols starting from 5-hydroxy-1-indanone derivatives. Key steps include:

  • Step 1 : Alkylation or etherification of 5-hydroxy-1-indanone with 4-methoxyphenyl groups using coupling reagents (e.g., Mitsunobu conditions or nucleophilic substitution) .
  • Step 2 : Cyclocondensation with hydrazine derivatives to form the pyridazinone ring. For regioselective substitution, phosphorus oxychloride (POCl₃) is used to activate carbonyl groups, followed by nucleophilic aromatic substitution at C-3 or C-8 positions .
  • Validation : Purity is confirmed via HPLC (>95%), and structural integrity by NMR (¹H/¹³C) and high-resolution mass spectrometry (HR-MS) .

Q. How is the structural integrity of this compound verified post-synthesis?

  • Methodology :

  • X-ray crystallography : Resolves regiochemistry of substituents (e.g., distinguishing C-7 vs. C-8 substitution) and confirms planar indenopyridazinone core .
  • Spectroscopy : ¹H NMR chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) and coupling constants differentiate substitution patterns. IR spectroscopy identifies carbonyl stretches (~1670 cm⁻¹) .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity .

Advanced Research Questions

Q. How do substituents at C-3 and C-8 positions influence MAO-B inhibition potency?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Lipophilic groups (e.g., trifluorobutoxy at C-8) enhance MAO-B inhibition by occupying the enzyme’s entrance cavity. Electron-withdrawing groups (e.g., -CF₃ at C-3) improve binding affinity via hydrophobic interactions .
  • Experimental Validation : IC₅₀ values are determined using recombinant human MAO-B assays. For example, 3-CF₃-substituted derivatives show IC₅₀ = 90 nM, while unsubstituted analogs exhibit >10 µM .
  • Regiochemistry Impact : Substitution at C-8 increases potency by 10-fold compared to C-7, as shown in comparative studies of benzyloxy derivatives .

Q. What computational approaches are used to model binding interactions with MAO-B?

  • Methodology :

  • Molecular Docking : AutoDock or Schrödinger Suite models predict binding poses. For example, 3-(4-methoxyphenyl) groups form π-π interactions with Tyr398 in MAO-B’s active site .
  • 3D-QSAR (CoMFA) : Comparative Molecular Field Analysis correlates steric/electrostatic fields with activity. A CoMFA model (q² = 0.75, r² = 0.93) highlights the importance of lipophilic substituents at C-8 .
  • MD Simulations : Assess binding stability over 100 ns trajectories, revealing hydrogen bonds with Gln206 and water-mediated interactions .

Q. How to address species-dependent discrepancies in MAO-B inhibition data?

  • Methodology :

  • Species Comparison : Human MAO-B is 10–100x more sensitive to indenopyridazinones than rat MAO-B. For example, 3-phenyl derivatives show pIC₅₀ = 7.2 (human) vs. 5.8 (rat) .
  • Mechanistic Insight : Docking studies suggest divergent substrate cavity geometries (e.g., human MAO-B has a larger entrance cavity), necessitating species-specific inhibitor optimization .
  • Experimental Design : Prioritize human MAO-B assays early in drug development to avoid false negatives from rodent models .

Q. What QSAR models exist for optimizing indenopyridazinone derivatives?

  • Methodology :

  • 3D-QSAR with CoMFA : A model of 66 derivatives (q² = 0.74, r² = 0.86) identifies steric bulk at C-3 and electronegativity at C-8 as critical for potency .
  • MLR Analysis : Multiple Linear Regression correlates logP values (lipophilicity) with MAO-B inhibition (R² = 0.82). Optimal logP range: 2.5–3.5 .
  • Fragment-Based Design : Substituent libraries (e.g., halogens, alkoxy groups) are screened virtually to prioritize synthetic targets .

Data Contradiction Analysis

Q. How to resolve discrepancies between in vitro MAO-B inhibition and in vivo efficacy?

  • Methodology :

  • Bioavailability Testing : Measure plasma/tissue concentrations via LC-MS to confirm CNS penetration. For example, 3-(4-methoxyphenyl) derivatives show 20% brain bioavailability in murine models .
  • Metabolite Profiling : Identify hepatic metabolites (e.g., demethylation at C-4 methoxy) using microsomal assays, which may reduce active compound levels .
  • Off-Target Screening : Use kinase/GPCR panels to rule out non-MAO-B effects. For instance, some analogs inhibit CDK9 (IC₅₀ = 50 nM), complicating interpretation .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.